molecular formula C10H9F3O2 B1464486 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1249745-98-9

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1464486
M. Wt: 218.17 g/mol
InChI Key: OYLBGSVRUHFJKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant growth in recent years2. Methods often involve the use of transition metal-mediated reactions2. However, the specific synthesis process for “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not detailed in the available sources.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For trifluoromethyl-containing compounds, 19F NMR is often used due to the sensitivity of fluorine to its local environment3. However, the specific molecular structure analysis for “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” is not provided in the available sources.



Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For instance, they can be involved in transition metal-mediated trifluoromethylation reactions2. However, the specific chemical reactions involving “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not detailed in the available sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group1. However, the specific physical and chemical properties of “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not detailed in the available sources.


Scientific Research Applications

Chemical Synthesis and Structural Insights

4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives are involved in a broad range of chemical synthesis processes, demonstrating their versatility in organic chemistry. The compound's applications are rooted in its ability to participate in various chemical reactions, contributing to the synthesis of complex molecules with potential biological activities.

One pivotal study discusses the rearrangement of trifluoroacetylchromenes to trifluoromethylchromenols, showcasing a novel cascade process initiated by a Michael reaction. This process emphasizes the compound's role in facilitating transformations that yield biologically relevant structures (Osyanin et al., 2016).

Furthermore, research into the synthesis of 3-iodochromenes from propynols reveals the compound's utility in generating 4-aryl-3-iodo-2H-benzopyrans. This process underscores the compound's significance in the preparation of intermediates for further chemical elaboration (Sasaki et al., 2016).

Biomedical Applications

The structural features of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol derivatives contribute to their investigation for potential biomedical applications. Their ability to interact with biological systems has led to studies exploring their therapeutic potentials.

A notable investigation into benzopyran derivatives sourced from a mangrove endophytic fungus highlights the discovery of compounds with moderate inhibitory effects on inflammatory processes. These findings point towards the anti-inflammatory potential of these compounds, suggesting their utility in treating conditions associated with inflammation (Yang et al., 2020).

Additionally, the synthesis of trifluoromethyl benzopyran has been shown to induce G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells. This study provides a foundation for the anticancer activity of such compounds, emphasizing their role in inducing cell death pathways in cancer cells (Zhang et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some trifluoromethyl-containing compounds are classified as hazardous due to their potential for skin and eye irritation5. However, the specific safety and hazards associated with “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not provided in the available sources.


Future Directions

The future directions in the field of trifluoromethyl-containing compounds are likely to involve the development of new synthetic methods and the exploration of novel applications1. However, specific future directions for “4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol” are not detailed in the available sources.


properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydrochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLBGSVRUHFJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol

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